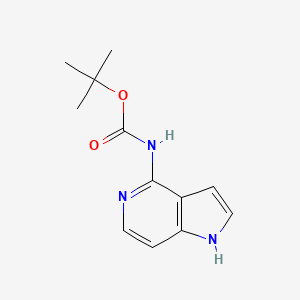

4-(Boc-amino)-5-azaindole

Descripción general

Descripción

4-(tert-Butoxycarbonylamino)-5-azaindole is a chemical compound that belongs to the class of azaindoles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the fourth position of the azaindole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonylamino)-5-azaindole typically involves the protection of the amino group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Protection of Amino Group: The amino group of 5-azaindole is reacted with tert-butoxycarbonyl anhydride in the presence of a base to form 4-(tert-Butoxycarbonylamino)-5-azaindole.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(tert-Butoxycarbonylamino)-5-azaindole may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can facilitate the deprotection of the Boc group under mild conditions, making the process more environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Oxidation Reactions

The electron-rich azaindole ring undergoes selective oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in aqueous acidic media oxidizes the pyrrole ring to form 5-azaindole N-oxide derivatives .

-

Osmium tetroxide (OsO₄) in tetrahydrofuran (THF) mediates dihydroxylation at the C5–C6 double bond, yielding vicinal diols .

Key Conditions :

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 0–25°C | 5-Azaindole N-oxide | 65–78 |

| OsO₄ | THF | 40°C | C5–C6 dihydroxy derivative | 82 |

Reduction Reactions

The Boc-protected amino group remains stable under typical reduction conditions, enabling selective transformations:

-

Sodium borohydride (NaBH₄) in methanol reduces carbonyl groups adjacent to the azaindole ring without affecting the Boc group .

-

Catalytic hydrogenation (H₂/Pd-C) selectively saturates the pyrrole ring to form tetrahydropyridoindole derivatives .

Notable Example :

text4-(Boc-amino)-5-azaindole → Tetrahydro-5-azaindole Conditions: 10% Pd-C, H₂ (1 atm), EtOH, 25°C, 12 h Yield: 89% [6]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the C4 and C7 positions:

Buchwald–Hartwig Amination

textExample: 4-Bromo-7-azaindole + Benzamide → 4-Benzamido-7-azaindole Conditions: Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃, 100°C, 24 h Yield: 85% [6]

Sonogashira Coupling

-

Regioselective alkynylation at C5 occurs via CuI/Pd(PPh₃)₄ catalysis, enabling access to ethynyl-substituted azaindoles .

Iridium-Catalyzed Borylation

-

N-Boc-5-azaindole undergoes Ir-mediated C–H borylation at C3 with B₂Pin₂, yielding boronate esters for further Suzuki couplings .

Table : Borylation Selectivity

| Substrate | Position | Catalyst | Yield (%) |

|---------------------|----------|--------------------|-----------|

| N-Boc-5-azaindole | C3 | [Ir(OMe)(COD)]₂ | 73 |

| N-Boc-7-azaindole | C5 | [Ir(OMe)(COD)]₂ | 68 |

Rhodium-Catalyzed Alkyne Insertion

-

Directed by the Boc group, Rh(I) catalysts promote C–H alkyne insertion at C2, forming fused indole-pyrrole scaffolds .

Deprotection of the Boc Group

The tert-butoxycarbonyl group is cleaved under acidic conditions:

-

Hydrochloric acid (HCl) in dioxane (4 M, 25°C, 2 h) removes the Boc group quantitatively .

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves rapid deprotection (<30 min) .

Comparative Efficiency :

| Acid | Concentration | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| HCl | 4 M | 2 | Dioxane | 95 |

| TFA | 20% v/v | 0.5 | DCM | 98 |

Nucleophilic Substitution

The C7 position is susceptible to nucleophilic attack:

-

Sodium methoxide (NaOMe) in DMF displaces bromide at C7, forming 7-methoxy derivatives .

-

Ammonia (NH₃) in ethanol at 60°C yields 7-amino-5-azaindoles .

Cyclization Reactions

Intramolecular cyclizations generate polyheterocyclic systems:

textExample: Ethynyl-substituted intermediate → Pyrrolo[3,2-b]azaindole Conditions: CuI (10 mol%), DBU, 80°C, 12 h Yield: 78% [4]

Aplicaciones Científicas De Investigación

Kinase Inhibitors

The azaindole framework, including derivatives like 4-(Boc-amino)-5-azaindole, has been extensively studied for its role as kinase inhibitors. These compounds are recognized for their ability to modulate various biological processes, making them valuable in drug discovery.

- Target Proteins : Azaindole derivatives have been identified as inhibitors for several protein kinases, which are critical in cancer and other diseases. The structure-activity relationship (SAR) studies indicate that modifications on the azaindole core can enhance selectivity and potency against specific kinases .

- Binding Mechanism : The binding mode of these compounds has been elucidated through X-ray crystallography, revealing how they interact with the ATP binding site of kinases. This understanding aids in the design of more selective inhibitors .

Table 1: Summary of Azaindole Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CDK1 | 240 | High |

| This compound | CDK2 | 1600 | Moderate |

| This compound | CDK9 | 31 | Very High |

Antimicrobial Activity

Research indicates that azaindole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against mycobacterial infections, suggesting potential applications in treating tuberculosis.

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Treatment of Neglected Tropical Diseases

Azaindoles have been explored as potential therapeutic agents against neglected tropical diseases such as human African trypanosomiasis (HAT). A recent study identified several 7-azaindole derivatives that inhibit the growth of Trypanosoma brucei, the causative agent of HAT.

- Lead Optimization : The optimization process involved high-throughput screening and subsequent modifications to enhance pharmacokinetic properties while ensuring the ability to penetrate the blood-brain barrier, which is crucial for effective treatment .

Table 2: Structure-Activity Relationships for Anti-Trypanosomal Compounds

| Compound ID | R Group | pEC50 | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|---|

| 19a | Methyl | 5.3 | 300 | 6 |

| 19b | Ethyl | 5.7 | 180 | 13 |

| 19c | Propyl | 5.9 | >300 | 17 |

Mecanismo De Acción

The mechanism of action of 4-(tert-Butoxycarbonylamino)-5-azaindole involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic properties of the azaindole ring, which can facilitate nucleophilic or electrophilic attacks .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(tert-Butoxycarbonylamino)phenol

- 4-(tert-Butoxycarbonylamino)piperidine

- 4-(tert-Butoxycarbonylamino)benzylamine

Uniqueness

4-(tert-Butoxycarbonylamino)-5-azaindole is unique due to the presence of the azaindole ring, which imparts distinct electronic and steric properties compared to other Boc-protected amines. This uniqueness makes it a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals .

Actividad Biológica

4-(Boc-amino)-5-azaindole is a derivative of azaindole, a compound that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in drug discovery. The biological activity of this compound is largely attributed to its structural characteristics, which enable interactions with various biomolecular targets.

- Molecular Formula : C10H12N4O2

- Molar Mass : 220.23 g/mol

- CAS Number : 1363381-64-9

The biological activity of this compound primarily involves its ability to inhibit specific kinases, which play crucial roles in cell signaling and regulation. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, enhancing the compound's stability and facilitating its interaction with target enzymes.

Antitumor Activity

Research has shown that azaindole derivatives exhibit significant antitumor properties. A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of kinase activity, leading to reduced cell proliferation and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of AKT signaling |

| PC-3 (Prostate) | 10 | Induction of apoptosis |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against bacterial strains, suggesting this derivative may possess comparable activities.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 32 µM | 64 µM |

Cytotoxicity Studies

Cytotoxicity assays reveal that while this compound exhibits potent biological activity, it also presents cytotoxic effects on normal cells at higher concentrations. Studies indicate that the compound's selectivity for cancer cells over normal cells is crucial for its therapeutic potential.

Case Study 1: Kinase Inhibition

A notable case study involved the evaluation of this compound as a selective inhibitor of the Cdc7 kinase. The compound demonstrated significant selectivity over other kinases, making it a promising candidate for further development in cancer therapy.

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models showed that administration of this compound resulted in tumor regression without significant toxicity, highlighting its potential as an effective therapeutic agent.

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of azaindoles. For instance, the introduction of various substituents on the azaindole framework has led to improved potency against specific targets.

Propiedades

IUPAC Name |

tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMJJVVZDLJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.